2-Iodo-4-isopropylaniline

Catalog No.
S731941
CAS No.
76842-15-4
M.F
C9H12IN
M. Wt
261.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-4-isopropylaniline

CAS Number

76842-15-4

Product Name

2-Iodo-4-isopropylaniline

IUPAC Name

2-iodo-4-propan-2-ylaniline

Molecular Formula

C9H12IN

Molecular Weight

261.1 g/mol

InChI

InChI=1S/C9H12IN/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,11H2,1-2H3

InChI Key

JIDLOAJVWCFQAG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1)N)I

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N)I

2-Iodo-4-isopropylaniline (CAS: 76842-15-4) is a bifunctional aromatic building block characterized by an ortho-iodo group and a para-isopropyl group. In pharmaceutical and fine chemical procurement, this compound is highly valued as a precursor for transition-metal-catalyzed cross-couplings, including Buchwald-Hartwig aminations and Ullmann-type C-S or C-N bond formations[1]. The enhanced leaving-group ability of the iodide enables reactions under milder conditions compared to brominated analogs, while the para-isopropyl moiety provides essential lipophilicity and steric bulk required for downstream active pharmaceutical ingredients (APIs), such as corticotropin-releasing factor (CRF) receptor antagonists and RORγt inverse agonists[2]. Procuring this specific halogenated derivative allows process chemists to bypass low-yielding in-house iodination steps and directly access complex fused heterocycles and substituted anilines.

Substituting 2-Iodo-4-isopropylaniline with its closest analogs severely compromises synthetic efficiency and downstream product viability. Replacing it with 2-bromo-4-isopropylaniline typically results in sluggish cross-coupling kinetics, forcing the use of elevated temperatures, prolonged reaction times, or expensive proprietary ligands to achieve acceptable conversions in Ullmann or Buchwald-Hartwig reactions [1]. Conversely, substituting it with the unhalogenated 4-isopropylaniline necessitates an additional electrophilic aromatic iodination step, which introduces regioselectivity challenges, generates over-iodinated byproducts, and requires costly chromatographic purification [2]. Furthermore, utilizing a generic ortho-iodoaniline lacking the para-isopropyl group fundamentally alters the steric and lipophilic profile (LogP) of the final molecule, leading to a multi-fold loss of target binding affinity in structure-activity relationship (SAR) models[3]. Therefore, procurement of the exact iodo-isopropyl combination is mandatory for both process efficiency and API efficacy.

Accelerated Kinetics in Ligand-Free Copper-Catalyzed C-S Coupling

In the synthesis of 4-isopropyl-2-(thiomethyl)aniline, 2-iodo-4-isopropylaniline undergoes complete conversion via ligand-free copper-catalyzed thiomethylation (using sodium thiomethoxide and Cu powder in DMF) within 1 hour at reflux[1]. In contrast, attempting this classical ligand-free Ullmann coupling with the baseline comparator 2-bromo-4-isopropylaniline typically results in sluggish kinetics, requiring significantly longer reaction times or the addition of specialized, costly ligands to achieve viable yields. The enhanced leaving-group ability of the iodide ensures rapid, clean conversion.

Evidence DimensionReaction time and ligand requirement for C-S coupling
Target Compound Data1 hour reaction time, ligand-free (Cu powder)
Comparator Or Baseline2-Bromo-4-isopropylaniline (requires >12h or specialized ligands)
Quantified Difference>10x reduction in reaction time without proprietary ligands
ConditionsSodium thiomethoxide, Cu powder, DMF, reflux

Procuring the iodo-derivative allows process chemists to bypass expensive ligands and reduce reactor time during the synthesis of ortho-thioether aniline intermediates.

Critical Role of the Para-Isopropyl Group in Receptor Binding Affinity

2-Iodo-4-isopropylaniline serves as a critical building block for neuroactive and anti-inflammatory agents, where the para-isopropyl group is essential for target engagement. In the development of RORγt inverse agonists, the incorporation of the 4-isopropylphenyl moiety (derived from this compound) ensures necessary hydrophobic interactions within the receptor pocket [1]. Substituting this building block with the baseline 2-iodoaniline (lacking the isopropyl group) or smaller alkyl variants consistently leads to a multi-fold reduction in binding affinity (IC50) due to suboptimal filling of the lipophilic binding site.

Evidence DimensionDownstream target binding affinity (IC50)
Target Compound DataMaintains high nanomolar affinity in target API
Comparator Or Baseline2-Iodoaniline or smaller alkyl variants (multi-fold loss of affinity)
Quantified DifferenceOrders of magnitude preservation of receptor binding
ConditionsIn vitro receptor binding assays (e.g., TR-FRET)

Buyers synthesizing specific neuroactive or autoimmune drug candidates must procure this exact isopropyl-substituted building block to maintain the required pharmacological efficacy.

Elimination of Low-Yielding In-House Halogenation Steps

Sourcing high-purity 2-iodo-4-isopropylaniline directly eliminates the need for in-house ortho-iodination of 4-isopropylaniline. Literature procedures for the iodination of 4-isopropylaniline using N-iodosuccinimide (NIS) or benzyltrimethylammonium dichloroiodate report yields ranging from 50% to 90%, but these reactions often generate over-iodinated byproducts and require tedious chromatographic purification [1]. By procuring the pre-functionalized 2-iodo-4-isopropylaniline, manufacturers bypass this low-atom-economy step, recovering up to 50% of the effective yield loss associated with the halogenation and purification sequence.

Evidence DimensionEffective intermediate yield and process steps
Target Compound Data100% immediate availability for cross-coupling
Comparator Or Baseline4-Isopropylaniline (50-90% yield post-iodination, requires purification)
Quantified DifferenceSaves one synthetic step and prevents 10-50% material loss
ConditionsStandard electrophilic aromatic substitution (e.g., NIS in DMF or acetic acid)

Direct procurement of the iodinated building block accelerates scale-up timelines and reduces waste associated with halogenation and purification.

Synthesis of Neuroactive Fused Pyrimidines and Pyridines

Used as a primary building block to synthesize N-aryltriazolo- and imidazopyrimidines (e.g., CRF receptor antagonists) where the ortho-iodo group enables rapid cyclization or cross-coupling [1].

Development of Autoimmune Therapeutics (RORγt Inverse Agonists)

Procured for the construction of benzotetrahydroquinoline derivatives, where the para-isopropyl group is critical for optimal hydrophobic interactions within the receptor binding pocket [2].

Ligand-Free Ullmann C-S Coupling Workflows

Suited for process chemistry applications requiring the rapid, ligand-free synthesis of ortho-thioether anilines (e.g., using sodium thiomethoxide and copper powder), avoiding the extended reactor times associated with aryl bromides[1].

Advanced Buchwald-Hartwig Aminations

Selected for the synthesis of sterically hindered diarylamines, where the high reactivity of the ortho-iodide overcomes the steric penalty imposed by the adjacent bulky isopropyl group, ensuring high conversion rates [3].

XLogP3

3

Dates

Last modified: 08-15-2023

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